molecular formula C18H21F3N6O B2487506 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 2034519-53-2

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2487506
CAS No.: 2034519-53-2
M. Wt: 394.402
InChI Key: OXNUTKVAJRNDJG-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound belonging to the triazine class. This compound has unique chemical and physical properties that make it valuable in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step reaction. The first step includes the formation of the triazine core, followed by introducing the dimethylamino and pyrrolidinyl groups. The final step involves the incorporation of the trifluoromethylbenzamide moiety. Reagents such as cyanuric chloride, dimethylamine, pyrrolidine, and 4-(trifluoromethyl)benzoic acid are commonly used. The reactions are carried out under controlled conditions, such as low temperature and inert atmosphere, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for scale, efficiency, and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and high throughput.

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Each reaction type depends on the reaction conditions and the reagents used.

Common Reagents and Conditions

  • Oxidation: : Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, often under mild conditions.

  • Substitution: : Common reagents include nucleophiles like ammonia or secondary amines, conducted under neutral or slightly basic conditions.

Major Products Formed

The primary products formed depend on the specific reaction. For example, oxidation may yield oxidized derivatives, reduction may lead to reduced forms, and substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide has several research applications:

  • Chemistry: : Used as a reagent or intermediate in synthesizing complex molecules.

  • Biology: : Studied for its potential interactions with biological molecules like proteins and nucleic acids.

  • Medicine: : Investigated for its potential pharmacological activities, such as enzyme inhibition or antimicrobial properties.

  • Industry: : Utilized in developing specialty chemicals and materials due to its unique properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions often involve binding to active sites or modulating biochemical pathways. The exact mechanism depends on the application and the target molecule.

Comparison with Similar Compounds

Compared to other similar compounds, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide is unique due to its combination of the triazine core with the trifluoromethylbenzamide group. This structure imparts distinct chemical and physical properties, making it versatile for various applications. Similar compounds include other triazine derivatives, such as:

  • N-((4-(dimethylamino)-6-methyl-1,3,5-triazin-2-yl)methyl)benzamide

  • N-(4-(dimethylamino)-6-chloro-1,3,5-triazin-2-yl)benzamide

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O/c1-26(2)16-23-14(24-17(25-16)27-9-3-4-10-27)11-22-15(28)12-5-7-13(8-6-12)18(19,20)21/h5-8H,3-4,9-11H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNUTKVAJRNDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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